Hydrogen fluoridecollidine
Overview
Description
Hydrogen fluoridecollidine is a chemical compound with the molecular formula C8H12FN . It is also known by other names such as 2,4,6-trimethylpyridine hydrofluoride, 2,4,6-trimethylpyridine, fluoride, 2,4,6-collidine hydrofluoride, and 2,4,6-Collidine hydrogen fluoride .
Chemical Reactions Analysis
While specific chemical reactions involving Hydrogen fluoridecollidine were not found, it’s important to note that fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions .Physical And Chemical Properties Analysis
Hydrogen fluoridecollidine has a boiling point of 235.6ºC at 760 mmHg and a melting point of 90ºC . The flash point is 96.3ºC . The LogP value, which is a measure of the compound’s lipophilicity, is 2.53950 .Scientific Research Applications
Medicinal Chemistry
Hydrogen fluoridecollidine plays a significant role in medicinal chemistry due to the presence of fluorine atoms. Fluorination of molecules is a common strategy to improve the pharmacological properties of drugs, including their cell permeability, solubility, and stability . This compound can be used to introduce fluorine into drug molecules, potentially leading to the development of new medications with enhanced efficacy and reduced side effects.
Imaging Agents
In the field of imaging, fluorine-containing compounds like Hydrogen fluoridecollidine are valuable for creating contrast agents used in various imaging techniques such as MRI, PET, and NIR . The fluorine atoms contribute to the contrast properties of these agents, making them more effective in highlighting specific areas within the body for diagnostic purposes.
Optical Fluorophores
The synthesis of fluorine-containing small molecules has been beneficial for the development of optical fluorophores. These fluorophores, which include families like BODIPY, rhodamine, phthalocyanine, and cyanine, are used in a wide range of applications from biological imaging to materials science . Hydrogen fluoridecollidine can be involved in the synthesis of these compounds, enhancing their fluorescence and photostability.
Environmental Science
In environmental science, Hydrogen fluoridecollidine may be used in the treatment strategies for water contaminated with fluoride ions. Excessive fluoride in water can lead to health issues, and compounds like Hydrogen fluoridecollidine can be part of adsorption technology to remove fluoride ions from water sources .
Organofluorine Chemistry
This compound is integral to organofluorine chemistry, where it is used to introduce fluorine atoms into organic molecules. The unique properties of fluorine atoms, such as their small size and high electronegativity, make them desirable for modifying the chemical behavior of organic compounds .
Pharmaceutical Drug Development
Hydrogen fluoridecollidine’s role in pharmaceutical drug development is noteworthy. Fluorine atoms are prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders. The compound’s ability to facilitate the introduction of fluorine into drug molecules makes it a valuable tool in the design and synthesis of new pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
2,4,6-trimethylpyridine;hydrofluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.FH/c1-6-4-7(2)9-8(3)5-6;/h4-5H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKGEEJHKVNSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660209 | |
Record name | 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrogen fluoridecollidine | |
CAS RN |
45725-47-1 | |
Record name | 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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